

Technical Guide: Phenanthrene-[U-13C]

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Compound of Interest

Compound Name: Phenanthrene-[U-13C]

Cat. No.: B1146099

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **Phenanthrene-[U-13C]**, a uniformly ¹³C-labeled polycyclic aromatic hydrocarbon (PAH). This isotopically labeled compound is a valuable tool in environmental science, toxicology, and drug metabolism studies, enabling precise tracing and quantification in complex matrices.

Core Compound Identification

The definitive Chemical Abstracts Service (CAS) number for **Phenanthrene-[U-13C]**, where all 14 carbon atoms are the ¹³C isotope, is 1262770-68-2. It is crucial to use this CAS number to ensure the procurement of the correct, fully-labeled standard for experimental accuracy.

Physicochemical and Spectroscopic Data

Quantitative data for **Phenanthrene-[U-13C]** are summarized in the tables below. This information is essential for experimental design, including solvent selection, concentration calculations, and analytical method development.

Table 1: General and Physical Properties

Property	Value	Source
CAS Number	1262770-68-2	N/A
Molecular Formula	$^{13}\text{C}_{14}\text{H}_{10}$	N/A
Molecular Weight	192.13 g/mol	N/A
Appearance	Colorless monoclinic crystals or powder	[1]
Melting Point	98-100 °C	N/A
Isotopic Purity	≥ 99 atom % ^{13}C	N/A
Solubility	Soluble in organic solvents such as aromatic hydrocarbons, ethanol, diethyl ether, acetone, benzene, and carbon disulfide.[1]	N/A

Table 2: Spectroscopic Data for Unlabeled Phenanthrene

No experimentally derived spectra for **Phenanthrene-[U- ^{13}C]** are publicly available. The data below for unlabeled phenanthrene (CAS: 85-01-8) serve as a reference. The ^{13}C labeling will significantly alter the spectra.

Spectroscopic Data	Details
^{13}C NMR (CDCl_3 , 25.16 MHz)	Shifts [ppm]: 131.99, 130.25, 128.46, 126.84, 126.46, 122.59[1]
Infrared (IR) Spectrum	Major peaks can be viewed on the NIST WebBook[2]

Note on Spectroscopic Data for **Phenanthrene-[U- ^{13}C]**:

- ^{13}C NMR: A proton-decoupled ^{13}C NMR spectrum of the fully labeled compound would exhibit complex splitting patterns due to ^{13}C - ^{13}C coupling, a phenomenon not observed in the spectrum of the natural abundance compound.

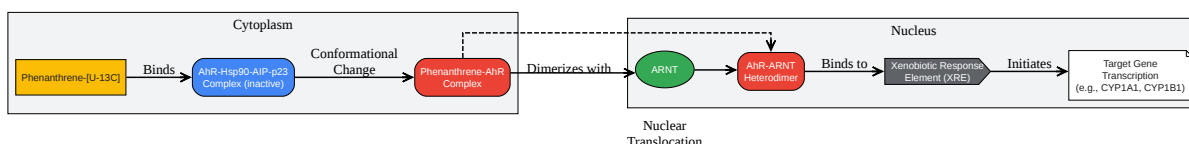
- IR Spectrum: The vibrational frequencies in the IR spectrum of **Phenanthrene-[U-13C]** will be shifted to lower wavenumbers compared to the unlabeled compound due to the heavier mass of the ^{13}C isotope.

Signaling and Metabolic Pathways

Phenanthrene is known to interact with biological systems through various pathways. The use of **Phenanthrene-[U-13C]** allows for the precise tracking of its fate in these processes.

Mammalian Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Phenanthrene, like other PAHs, can act as a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that regulates the expression of genes involved in xenobiotic metabolism, including cytochrome P450 enzymes. Activation of this pathway is a key event in the toxicological effects of PAHs.

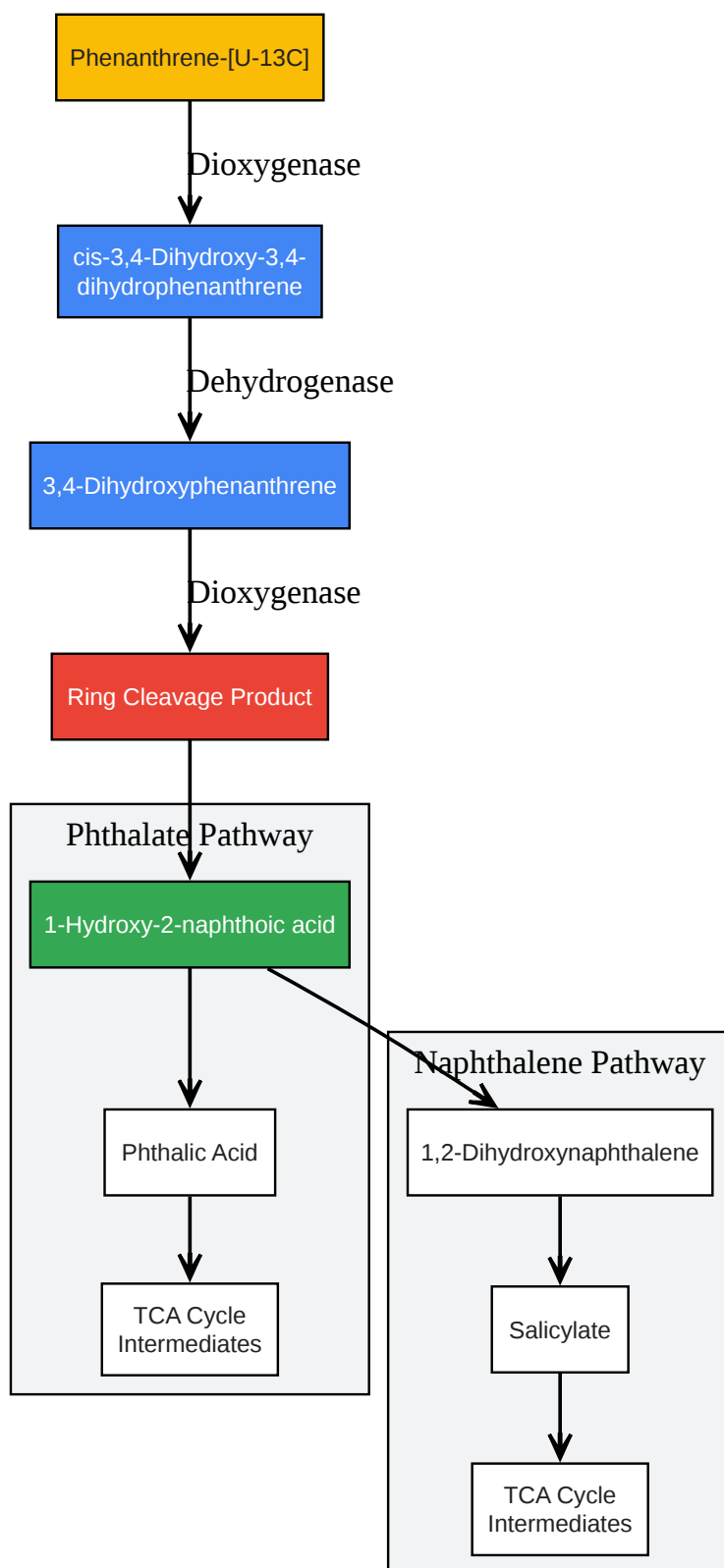


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Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation by Phenanthrene.

Bacterial Degradation Pathway of Phenanthrene

In soil and aquatic environments, various bacteria can degrade phenanthrene. The metabolic pathway typically involves initial dioxygenation followed by ring cleavage. **Phenanthrene-[U-13C]** is an invaluable tool for studying these degradation pathways and quantifying the rates of mineralization.



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Caption: Bacterial degradation pathways of Phenanthrene.

Experimental Protocols

The following sections outline the methodologies for key experiments where **Phenanthrene-[U-¹³C]** is utilized. These are based on published research and provide a framework for experimental design.

Trophic Transfer Study in Aquatic Ecosystems

This protocol describes a method to trace the accumulation and transfer of **Phenanthrene-[U-¹³C]** from phytoplankton to corals.

1. Preparation of ¹³C-Phenanthrene Stock Solution:

- Dissolve **Phenanthrene-[U-¹³C]** in a suitable solvent (e.g., methanol) to create a high-concentration stock solution.

2. Phytoplankton Exposure:

- Culture a marine microalga (e.g., *Dunaliella salina*) in a suitable medium.
- Introduce the ¹³C-Phenanthrene stock solution to the culture medium to achieve the desired final concentrations.
- Incubate the culture for a set period (e.g., 48 hours) under controlled light and temperature conditions.

3. Sample Collection and Preparation (Phytoplankton):

- After incubation, filter the algal culture through glass fiber filters to collect the biomass.
- Treat the filters with hydrochloric acid fumes to remove inorganic carbon.
- Dry the filters in a desiccator and store them at -20°C until analysis.

4. Coral Exposure:

- Aqueous Exposure: Place coral fragments (e.g., *Acropora millepora*) in jars with filtered seawater and introduce the ¹³C-Phenanthrene stock solution.

- Dietary Exposure: Feed the corals with the ^{13}C -labeled phytoplankton.
- Maintain the corals under controlled conditions for a specified duration (e.g., up to 6 days), collecting samples at various time points.

5. Sample Collection and Preparation (Coral):

- Remove coral fragments at designated time points and freeze them at -20°C .
- Use an airbrush with MilliQ water to remove the tissue from the coral skeleton.
- Acidify the tissue slurry with HCl to remove inorganic carbon.
- Filter the tissue onto glass fiber filters, dry, and store in a desiccator.

6. Analysis by Cavity Ring-Down Spectroscopy (CRDS):

- Pack the dried filter samples into tin capsules.
- Combust the samples in a furnace to produce CO_2 .
- Analyze the resulting CO_2 using a CRDS instrument to measure the total carbon content and the $\delta^{13}\text{C}$ value.
- Calculate the amount of ^{13}C -phenanthrene accumulated in the samples based on the excess ^{13}C detected compared to control samples.[\[3\]](#)

Analysis of Phenanthrene-[U- ^{13}C] in Soil

This protocol outlines a general procedure for the extraction and analysis of **Phenanthrene-[U- ^{13}C]** from soil samples, typically used in bioremediation and environmental fate studies.

1. Sample Preparation:

- Air-dry the soil sample and sieve it to ensure homogeneity.
- Weigh a representative subsample (e.g., 10-20 g) of the soil into an extraction vessel.

2. Spiking with Internal Standards (Optional but Recommended):

- Spike the sample with a known amount of a deuterated PAH surrogate standard (e.g., phenanthrene-d10) to monitor extraction efficiency.

3. Extraction:

- Perform solvent extraction using a suitable method such as:
 - Soxhlet Extraction: Extract with a solvent mixture like dichloromethane/acetone for several hours.
 - Accelerated Solvent Extraction (ASE): Use a certified method like U.S. EPA Method 3545A with an appropriate solvent at elevated temperature and pressure.^[4]
 - QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A multi-residue extraction method that can be adapted for PAHs.

4. Extract Cleanup:

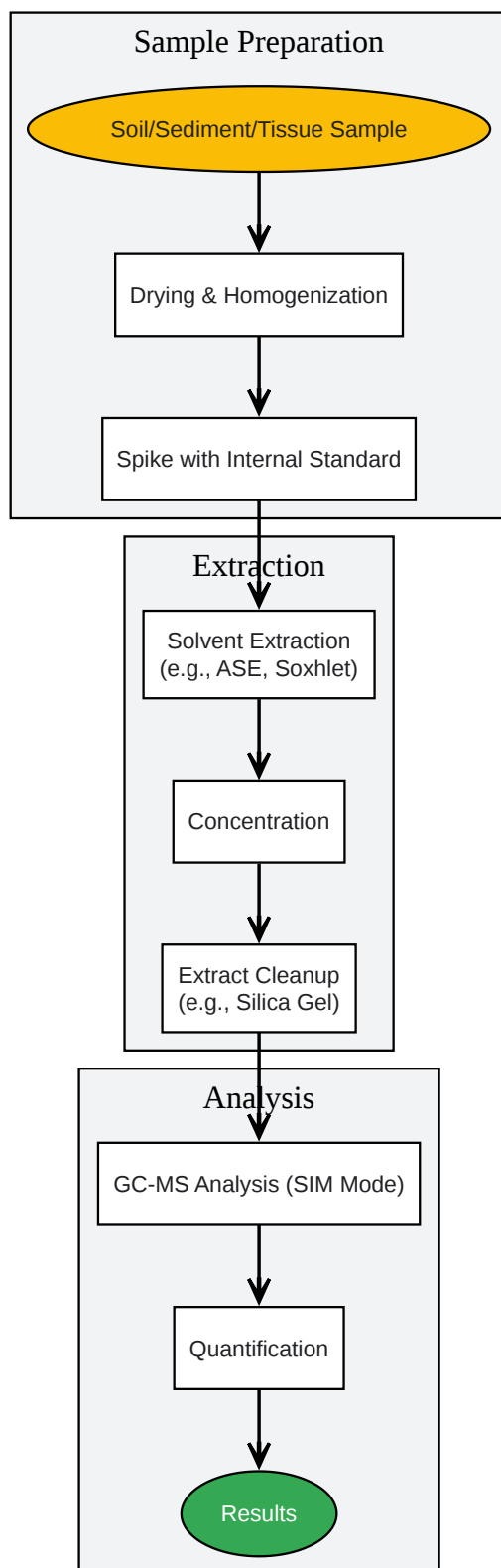
- Concentrate the extract using a Kuderna-Danish or nitrogen evaporator.
- Perform a cleanup step to remove interfering compounds using silica gel or Florisil column chromatography.

5. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

- Reconstitute the cleaned extract in a suitable solvent.
- Analyze the extract using a GC-MS system.
- GC Conditions: Use a capillary column suitable for PAH analysis (e.g., a low-bleed column). Set up a temperature program that allows for the separation of phenanthrene from other PAHs.
- MS Conditions: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor the molecular ion of **Phenanthrene-[U-13C]** (m/z 192) and its fragments, as well as the ions of any internal standards used.

- Quantification: Create a calibration curve using standards of **Phenanthrene-[U-13C]** of known concentrations. Quantify the amount in the sample by comparing its peak area to the calibration curve, correcting for the recovery of the internal standard.^{[4][5][6]}

Experimental Workflow Diagram



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Caption: General workflow for the analysis of **Phenanthrene-[U-13C]** in environmental samples.

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